(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine
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Overview
Description
(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring, attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 4-fluoroacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-fluoroacetophenone.
Reduction: The brominated product is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: Finally, the alcohol is converted to the amine through a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted phenyl ethanamines.
Scientific Research Applications
(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-amine
- (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine
- (1S)-1-(3-iodo-4-fluorophenyl)ethan-1-amine
Uniqueness
(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can result in distinct chemical and biological properties compared to other similar compounds. The presence of both bromine and fluorine can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1S)-1-(3-bromo-4-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMDQQAMANPGCU-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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